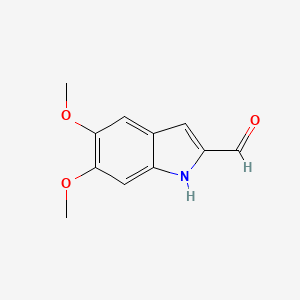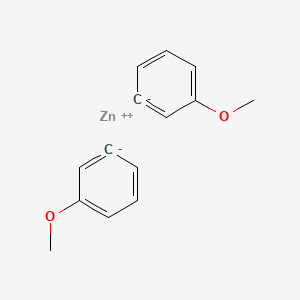![molecular formula C13H22O3 B15158555 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol CAS No. 656835-10-8](/img/structure/B15158555.png)
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[45]decan-2-ol is a chemical compound with the molecular formula C₁₃H₂₂O₃ It is characterized by its unique spiro structure, which includes a dioxaspirodecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Ring System: The initial step involves the formation of the spiro ring system through a cyclization reaction. This can be achieved using a suitable diol and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a similar olefination reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Functional Group Modifications: Additional functional group modifications may be required to achieve the final structure, including oxidation or reduction reactions to adjust the oxidation state of specific atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the synthetic routes mentioned above. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up to produce large quantities of the compound efficiently.
Cost-Effectiveness: Using cost-effective reagents and conditions to minimize production costs.
Purity: Implementing purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural features.
作用機序
The mechanism of action of 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-one: Similar structure but with a ketone group instead of an alcohol.
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
Uniqueness
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[45]decan-2-ol is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties
特性
CAS番号 |
656835-10-8 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
3-ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol |
InChI |
InChI=1S/C13H22O3/c1-5-12(4)7-13(6-10(12)14)8-15-11(2,3)16-9-13/h5,10,14H,1,6-9H2,2-4H3 |
InChIキー |
XMCVAHPVEQKUQD-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC2(CC(C(C2)(C)C=C)O)CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)




![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)

![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)






